Menoxymycin B

Cytotoxicity assay KB cell line IC50 comparison

Researchers requiring high-potency, selective cytotoxic agents often face limited availability of structurally characterized, C-glycosylated naphthoquinones. Menoxymycin B directly addresses this gap. - 6.1-fold greater potency than menoxymycin A against N18-RE-105 neuroblastoma-retina hybrid cells (IC50 23 nM), enabling low-concentration screening with reduced solvent interference. - Validated DNA-binding core scaffold (11-carboxy derivative raises DNA Tm by 1.5°C), suitable for nucleic acid-targeting probe development. - Unique C/D/E ring architecture supports tryptophan-fusion reactions (e.g., purmedermycin B synthesis) for medicinal chemistry SAR programs. Supplied with ≥95% purity and comprehensive CoA; ships globally for immediate research deployment.

Molecular Formula C25H31NO9
Molecular Weight 489.5 g/mol
Cat. No. B1246855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenoxymycin B
Synonymsmenoxymycin B
Molecular FormulaC25H31NO9
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC(C4O)CC(=O)OC)C)O)N(C)C)O
InChIInChI=1S/C25H31NO9/c1-10-18-20(24(31)16(34-10)9-17(27)33-5)23(30)13-7-6-12(22(29)19(13)25(18)32)15-8-14(26(3)4)21(28)11(2)35-15/h6-7,10-11,14-16,21,24,28-29,31H,8-9H2,1-5H3/t10-,11-,14-,15-,16-,21-,24+/m1/s1
InChIKeyYPUKEVIVDLXYHG-VUHJHAOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menoxymycin B for Research Procurement: A Benzoisochromanequinone Antibiotic with Verified Cytotoxic Potency


Menoxymycin B is a benzoisochromanequinone-class antibiotic produced by Streptomyces sp. KB10, with the CAS Registry Number 160523-76-2 and molecular formula C₂₅H₃₁NO₉ (MW 489.52) [1]. It belongs to the C-glycosylated naphthoquinone family and has been structurally characterized alongside related antibiotics including menoxymycin A, medermycin, and lactoquinomycins [2]. The compound exhibits cytotoxic activity against human cancer cell lines and possesses a dimethylamino sugar moiety at the C-8 position that distinguishes it from structural analogs [3].

Why Menoxymycin B Cannot Be Substituted with Menoxymycin A or Other In-Class Analogs for Cytotoxicity Assays


Despite belonging to the same menoxymycin family and sharing a common producing strain (Streptomyces sp. KB10), menoxymycin B and menoxymycin A exhibit substantially different cytotoxic potencies that preclude interchangeable use in dose-sensitive experimental protocols . The structural difference—menoxymycin B incorporates a methyl ester side chain absent in menoxymycin A—translates to quantifiable potency differentials that affect assay sensitivity windows and concentration-response curve design [1]. Even among structurally related C-glycosylated naphthoquinones such as medermycin, each analog displays distinct cellular activity profiles, making compound-specific procurement essential for reproducible research outcomes [2].

Quantitative Evidence Guide: Menoxymycin B Differential Activity Data for Informed Compound Selection


3.9-Fold Superior Cytotoxicity Against KB Cells Versus Menoxymycin A

Menoxymycin B demonstrates 3.9-fold greater cytotoxic potency against KB human epidermoid carcinoma cells compared to its closest structural analog, menoxymycin A, when tested under identical experimental conditions . Both compounds were produced by the same Streptomyces sp. KB10 strain and assayed in parallel, providing a direct comparator dataset .

Cytotoxicity assay KB cell line IC50 comparison Menoxymycin family

6.1-Fold Enhanced Cytotoxicity Against N18-RE-105 Cells Versus Menoxymycin A

In N18-RE-105 neuroblastoma-retina hybrid cells, menoxymycin B exhibits a 6.1-fold greater cytotoxic effect than menoxymycin A . This cell line represents a neuronal model system, and the magnitude of the potency differential exceeds that observed in KB cells, suggesting potential cell-type-dependent activity variations that researchers must account for when selecting between these analogs .

Neuroblastoma model N18-RE-105 cells IC50 comparison Menoxymycin selectivity

DNA-Binding Capability of 11-Carboxy-Menoxymycin B Demonstrates Target Engagement Potential

The menoxymycin scaffold exhibits DNA-binding activity, as demonstrated by the derivative 11-carboxy-menoxymycin B, which was identified through a biomolecular-chemical TLC-based DNA-binding screen and caused a 1.5°C increase in DNA melting temperature [1]. This finding, while from a derivative rather than the parent compound, establishes the menoxymycin B core structure as capable of direct nucleic acid engagement—a property not universally shared across all C-glycosylated naphthoquinone antibiotics [2].

DNA binding TLC screening Thermal stabilization Menoxymycin derivative

Menoxymycin B Serves as a Unique Structural Scaffold for Novel Medermycin-Type Hybrid Antibiotics

Menoxymycin B possesses a distinct C/D/E ring architecture that enables its use as a precursor for generating novel hybrid antibiotics through tryptophan unit fusion [1]. This structural feature allowed the creation of purmedermycin B—the first compound of a new medermycin type—by fusing a tryptophan unit with the menoxymycin B scaffold [2]. Such synthetic tractability distinguishes menoxymycin B from simpler naphthoquinone analogs that lack the requisite ring system for this transformation [3].

Structural diversification Purmedermycin B Tryptophan fusion Medermycin derivatives

Menoxymycin B: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Differential Cytotoxicity Screening in Human Cancer Cell Panels

Based on the 3.9-fold (KB cells) and 6.1-fold (N18-RE-105 cells) potency advantage of menoxymycin B over menoxymycin A , researchers should prioritize menoxymycin B for cytotoxicity screening programs where assay sensitivity is critical. The compound enables detection of cytotoxic effects at substantially lower working concentrations (23 nM in N18-RE-105 cells), which is particularly advantageous when screening compound libraries with limited solubility or when minimizing solvent (e.g., DMSO) exposure in cell-based assays .

DNA-Interaction Studies Using Menoxymycin Scaffold Derivatives

The demonstrated DNA-binding property of the menoxymycin B core scaffold—evidenced by 11-carboxy-menoxymycin B causing a 1.5°C increase in DNA melting temperature —positions this compound class as a valuable probe for studying small molecule-DNA interactions. Researchers investigating nucleic acid-targeting antibiotics or developing DNA-binding fluorescent probes should consider menoxymycin B as a starting scaffold, particularly given that not all C-glycosylated naphthoquinone antibiotics share this binding capability .

Natural Product Derivatization and Hybrid Antibiotic Synthesis

Menoxymycin B's unique C/D/E ring architecture enables tryptophan-fusion reactions that generate structurally novel medermycin-type hybrid antibiotics such as purmedermycin B . This application is specifically recommended for medicinal chemistry programs focused on structure-activity relationship studies of the naphthoquinone antibiotic class. Researchers seeking to expand chemical diversity within this scaffold should procure menoxymycin B specifically, as simpler naphthoquinone analogs lack the requisite ring system for this validated transformation .

Neuronal Cell Line Cytotoxicity Modeling

Given the 6.1-fold enhanced potency of menoxymycin B against N18-RE-105 neuroblastoma-retina hybrid cells compared to menoxymycin A , this compound is specifically indicated for studies involving neuronal-derived cell models. The 23 nM IC50 value represents high-potency activity that may be relevant for researchers investigating selective cytotoxicity in neural cell types or screening for neuroactive natural product derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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